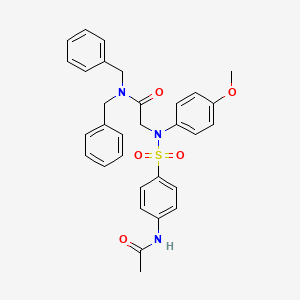![molecular formula C10H9BrN2O2S B5192117 2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B5192117.png)
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C10H9BrN2O2S and a molecular weight of 301.16 g/mol . This compound features a benzimidazole ring substituted with a bromine atom and a propanoic acid group attached via a sulfur atom. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Thioether formation: The brominated benzimidazole is reacted with a thiol compound, such as thiopropanoic acid, under basic conditions to form the thioether linkage.
Industrial production methods for this compound may involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid depends on its specific application. In biological systems, benzimidazole derivatives typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity . The bromine atom and thioether linkage may enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid can be compared with other benzimidazole derivatives, such as:
2-[(1H-benzimidazol-2-yl)sulfanyl]propanoic acid: Lacks the bromine atom, which may result in different biological activities and chemical reactivity.
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid: Contains a chlorine atom instead of a bromine atom, which may affect its properties and applications.
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid: Contains a methyl group instead of a bromine atom, which may influence its biological and chemical behavior.
The presence of the bromine atom in this compound may confer unique properties, such as increased lipophilicity and enhanced binding interactions with molecular targets .
Eigenschaften
IUPAC Name |
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-5(9(14)15)16-10-12-7-3-2-6(11)4-8(7)13-10/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRYPZOCADTCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=C(N1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-fluoro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5192041.png)
![{2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone](/img/structure/B5192044.png)
![5-(3-{1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5192049.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B5192059.png)
![(1-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5192061.png)
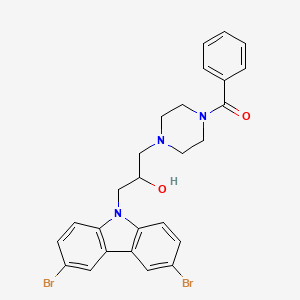
![Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate](/img/structure/B5192077.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5192082.png)
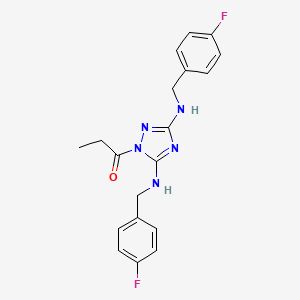
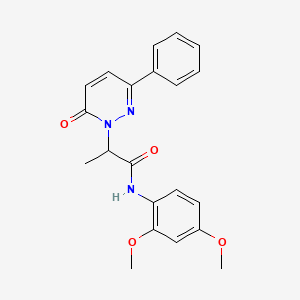
![METHYL 1-ACETYL-5-(4-ETHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B5192107.png)
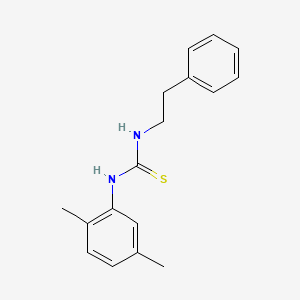
![N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine](/img/structure/B5192128.png)
